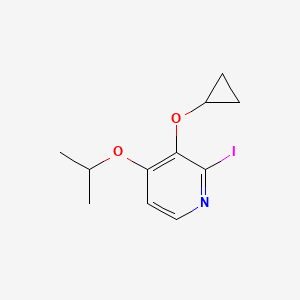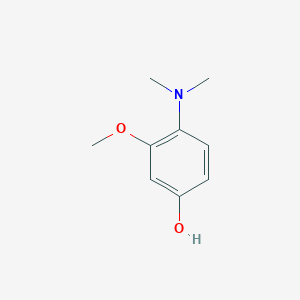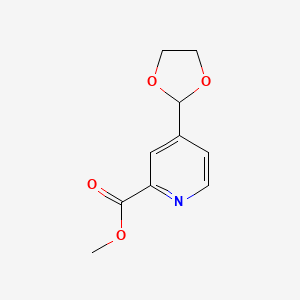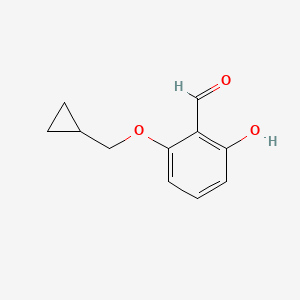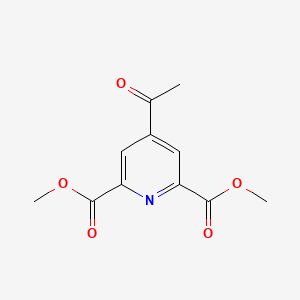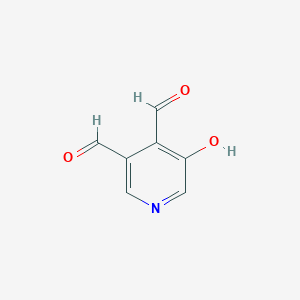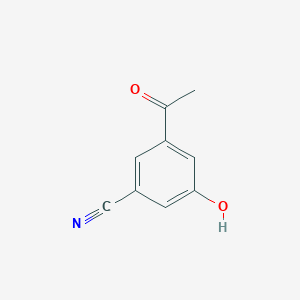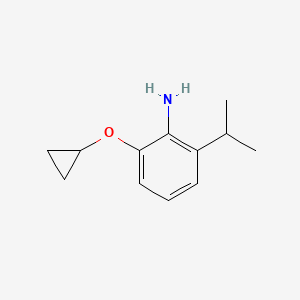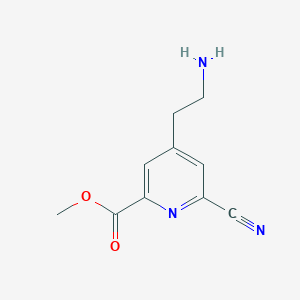
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group, a cyano group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using cyanogen bromide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the cyano group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-aminoethyl)-6-chloropyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate
Uniqueness
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it a valuable compound for various applications where these properties are advantageous.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9-5-7(2-3-11)4-8(6-12)13-9/h4-5H,2-3,11H2,1H3 |
InChIキー |
RKEBZMYGIIXCQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


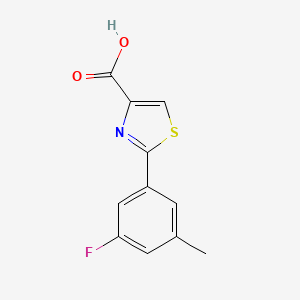
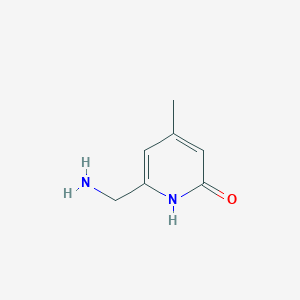
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
